molecular formula C30H39N3O4 B6314990 (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide CAS No. 1222068-70-3

(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

Cat. No. B6314990
CAS RN: 1222068-70-3
M. Wt: 505.6 g/mol
InChI Key: MMQBNZRKXAGKCX-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C30H39N3O4 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is 505.29405673 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2S)-2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O4/c1-4-36-28(37-5-2)21-33(20-19-23-11-7-6-8-12-23)27(34)18-17-25-16-15-24-13-9-10-14-26(24)29(25)32-30(35)22(3)31/h6-16,22,28H,4-5,17-21,31H2,1-3H3,(H,32,35)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQBNZRKXAGKCX-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C3=CC=CC=C3C=C2)NC(=O)C(C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C3=CC=CC=C3C=C2)NC(=O)[C@H](C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

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